molecular formula C14H17N3O3S B5018964 5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B5018964
M. Wt: 307.37 g/mol
InChI Key: DBYZQWFHQZKXRN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N’-morpholin-4-ylmethyl-1,3,4-oxadiazole-2-thione: Similar structure but different substituents.

    4-Methoxyphenyl-1,3,4-oxadiazole-2-thiol: Lacks the morpholin-4-ylmethyl group.

Uniqueness

5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the methoxyphenyl and morpholin-4-ylmethyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-18-12-4-2-11(3-5-12)13-15-17(14(21)20-13)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYZQWFHQZKXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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